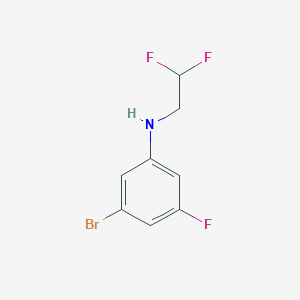

3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of 3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline consists of a bromine atom, two fluorine atoms, and an amine group attached to a benzene ring . The presence of these functional groups may influence its reactivity and physical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Scientific Research Applications

Fluorination Techniques and Reagent Development

3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline, as a fluoroorganic compound, plays a significant role in the development of novel fluorination techniques and reagents. Research indicates the utilization of bromine trifluoride and other fluorination reagents for attaching fluorine atoms to organic molecules. These techniques are crucial for introducing fluoroalkyl groups, such as CF2 and CF3, into compounds, enhancing their properties for pharmaceutical and agrochemical applications (Rozen, 2001; Rozen, 2005).

Synthesis of Fluorinated Indoles

The compound also finds application in the synthesis of fluorinated indoles, which are valuable in medicinal chemistry. An efficient strategy has been reported for constructing 3-(2,2-difluoroethyl)-2-fluoroindoles from activated o-aminostyrenes, highlighting the compound's role in the incorporation of fluorine motifs into pharmaceutical molecules (Sheng et al., 2021).

Photolysis Studies

Studies on the photolysis of halogenated anilines, including 3-bromoaniline derivatives, provide insights into the photolytic behavior and reaction mechanisms of such compounds. These findings are important for understanding the environmental fate and transformation of halogenated organic compounds (Othmen et al., 1999).

Electrophilic Trifluoromethylthiolation

The compound's fluorine content is relevant in the context of electrophilic trifluoromethylthiolation reactions. Such reactions are pivotal for installing trifluoromethylthio groups in drug molecules, enhancing their lipophilicity and metabolic stability, which are desirable traits in drug development (Shao et al., 2015).

Hydrofluorination Reactions

Hydrofluorination of 3-bromooxindole derivatives in ionic liquids represents another application area, showcasing the compound's utility in synthesizing fluorinated organic molecules, such as 3-fluorooxindole derivatives, which have potential applications in medicinal chemistry (Mizuta et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-bromo-N-(2,2-difluoroethyl)-5-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDPTGVVZQVLDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)NCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzodioxol-5-yl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2734081.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2734084.png)

![1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide](/img/structure/B2734086.png)

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![4-[[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2734091.png)

![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)

![N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2734101.png)

![1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2734102.png)